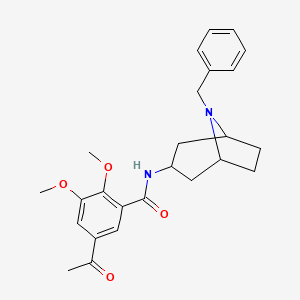
exo-5-Acetyl-2,3-dimethoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
exo-5-Acetyl-2,3-dimethoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide: is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
准备方法
合成路线和反应条件
exo-5-乙酰基-2,3-二甲氧基-N-(8-(苯甲基)-8-氮杂双环(3.2.1)辛-3-基)苯甲酰胺的合成通常涉及多步有机反应。该过程可能从核心苯甲酰胺结构的制备开始,然后引入乙酰基和二甲氧基。氮杂双环辛烷部分随后通过一系列涉及亲核取代和环化的反应连接起来。
工业生产方法
该化合物的工业生产需要优化合成路线,以确保高收率和纯度。这可能涉及使用先进的技术,如连续流化学、高压反应和使用催化剂来提高反应效率。
化学反应分析
反应类型
氧化: 该化合物可能会发生氧化反应,特别是在甲氧基上,导致形成相应的醛或酸。
还原: 还原反应可以针对乙酰基,将其转化为醇。
取代: 苯甲酰胺结构允许进行各种取代反应,例如卤化或硝化,具体取决于所使用的试剂。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用像氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 这样的还原剂。
取代: 在受控条件下使用诸如卤素 (Cl2、Br2) 或硝化混合物 (HNO3/H2SO4) 这样的试剂。
主要产物
从这些反应中形成的主要产物取决于所用试剂和具体条件。例如,氧化可能产生醛或酸,而还原可以产生醇。
科学研究应用
化学
在化学中,exo-5-乙酰基-2,3-二甲氧基-N-(8-(苯甲基)-8-氮杂双环(3.2.1)辛-3-基)苯甲酰胺可以用作合成更复杂分子的构建块。其独特的结构使其成为有机合成中宝贵的中间体。
生物学
该化合物可能表现出生物活性,使其成为药理学和毒理学研究的候选药物。它与生物靶点的相互作用可以提供对其潜在治疗应用的见解。
医学
在药物化学中,可以探索该化合物作为药物候选者的潜力。其结构特征表明它可能与特定受体或酶相互作用,从而产生治疗效果。
工业
在工业上,该化合物可用于开发新材料或作为合成其他有价值化学品的先驱。
作用机制
exo-5-乙酰基-2,3-二甲氧基-N-(8-(苯甲基)-8-氮杂双环(3.2.1)辛-3-基)苯甲酰胺的作用机制将取决于其与分子靶点的特定相互作用。这可能涉及与受体结合、抑制酶或调节信号通路。需要详细研究来阐明这些机制。
相似化合物的比较
类似化合物
- N-(2,3-二甲氧基苄基)-N-甲基-2-苯乙酰胺
- 5-乙酰基-2,3-二甲氧基-N-(苯甲基)苯甲酰胺
- 8-氮杂双环(3.2.1)辛烷衍生物
独特性
exo-5-乙酰基-2,3-二甲氧基-N-(8-(苯甲基)-8-氮杂双环(3.2.1)辛-3-基)苯甲酰胺的独特性在于其官能团和氮杂双环辛烷部分的组合。这种结构复杂性可能赋予独特的生物活性,使其与其他类似化合物区别开来。
生物活性
exo-5-Acetyl-2,3-dimethoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide is a synthetic compound that belongs to the class of benzamides and has garnered attention for its potential biological activities, particularly as a kappa opioid receptor antagonist. This article delves into the biological activity of this compound, presenting relevant findings from diverse research sources.
Predicted Collision Cross Section
The predicted collision cross-section (CCS) values for various adducts of the compound are as follows:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 459.12778 | 205.6 |
| [M+Na]+ | 481.10972 | 207.5 |
| [M+NH4]+ | 476.15432 | 209.3 |
| [M+K]+ | 497.08366 | 207.2 |
| [M-H]- | 457.11322 | 208.3 |
Kappa Opioid Receptor Antagonism
Research indicates that analogs of this compound have been studied for their activity as kappa opioid receptor antagonists, which may have implications for treating various conditions, including pain and mood disorders. A study on related compounds demonstrated that modifications to the structure can enhance selectivity and potency against kappa receptors .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies highlight how different substitutions on the benzamide moiety influence biological activity. For instance, alterations in the N-substitution group and linker conformation significantly affect receptor binding affinity and selectivity profiles .
Key Findings:
- Modifications leading to increased in vitro activity against kappa receptors.
- Enhanced selectivity with reduced off-target effects on mu and delta receptors.
Case Studies
- In Vitro Studies : A series of compounds structurally related to this compound were tested for their kappa receptor antagonism in vitro, showing varying degrees of effectiveness based on structural modifications.
- Animal Models : In vivo studies using animal models have indicated potential applications in analgesia and mood regulation, although specific data on this compound is limited due to a lack of extensive literature directly addressing its effects.
Toxicology and Safety Profile
Currently, there is insufficient data regarding the toxicity and safety profile of this compound. Further studies are required to evaluate its pharmacokinetics and long-term safety in biological systems.
属性
CAS 编号 |
83130-97-6 |
|---|---|
分子式 |
C25H30N2O4 |
分子量 |
422.5 g/mol |
IUPAC 名称 |
5-acetyl-N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3-dimethoxybenzamide |
InChI |
InChI=1S/C25H30N2O4/c1-16(28)18-11-22(24(31-3)23(12-18)30-2)25(29)26-19-13-20-9-10-21(14-19)27(20)15-17-7-5-4-6-8-17/h4-8,11-12,19-21H,9-10,13-15H2,1-3H3,(H,26,29) |
InChI 键 |
ALAXLCHGECLQPJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=C(C(=C1)OC)OC)C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















